L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Overview
Description
L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is a stable isotope-labeled compound used primarily in scientific researchThe compound is labeled with deuterium, making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 involves the incorporation of deuterium atoms into the L-4-Hydroxyphenylalanine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes purification steps such as crystallization and chromatography to obtain the final product with high chemical purity .
Chemical Reactions Analysis
Types of Reactions: L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted phenylalanine compounds .
Scientific Research Applications
L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for isotope dilution mass spectrometry.
Biology: Employed in metabolic studies to trace the biochemical pathways of L-DOPA and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of L-DOPA in the body.
Mechanism of Action
The mechanism of action of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 involves its conversion to dopamine by the enzyme DOPA decarboxylase. Upon conversion, dopamine acts as an excitatory neurotransmitter, playing a crucial role in various physiological processes, including motor control and mood regulation .
Comparison with Similar Compounds
L-4-Hydroxyphenylalanine (L-DOPA): The non-deuterated form of the compound, widely used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: Another derivative of L-DOPA with similar properties and applications.
Uniqueness: L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately .
Properties
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-BKKGXISKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310713 | |
Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130551-49-4 | |
Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130551-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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